(6S)-Hydroxy (S,S)-Palonosetron

Description

BenchChem offers high-quality (6S)-Hydroxy (S,S)-Palonosetron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-Hydroxy (S,S)-Palonosetron including the price, delivery time, and more detailed information at info@benchchem.com.

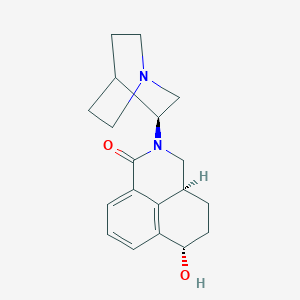

Structure

3D Structure

Properties

IUPAC Name |

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848074-08-8 | |

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(6S)-Hydroxy (S,S)-Palonosetron chemical structure and properties

Structural Characterization, Pharmacological Profile, and Metabolic Significance[1][2][3]

Executive Summary

(6S)-Hydroxy (S,S)-Palonosetron (identified in development as Metabolite M4) represents a critical metabolic derivative of the second-generation 5-HT3 receptor antagonist, Palonosetron.[1][2][3][4] Unlike its parent compound—which exhibits picomolar binding affinity and an extended half-life—the (6S)-hydroxy variant is pharmacologically inert, possessing less than 1% of the parent’s antagonist activity.[3]

This guide provides a comprehensive technical analysis of the (6S)-hydroxy isomer, focusing on its stereochemical architecture, metabolic formation via CYP2D6, and its utility as a reference standard in impurity profiling for high-performance liquid chromatography (HPLC) assays.[1][2][3]

Chemical Architecture and Stereochemistry

The pharmacological distinctiveness of Palonosetron lies in its rigid tricyclic tetrahydrobenzo[de]isoquinoline core.[3] The introduction of a hydroxyl group at the C6 position creates a new chiral center, significantly altering the physicochemical interaction potential of the molecule.

1.1 Nomenclature and Identity

-

IUPAC Name: (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one[1][2][3][5]

-

Common Name: (6S)-Hydroxy Palonosetron; Metabolite M4[1][2][3][5]

-

Stereochemical Designation:

-

Quinuclidine Ring: 3S

-

Isoquinoline Fusion: 3aS

-

Hydroxyl Position: 6S

-

1.2 Structural Analysis

The "S,S" designation in the common name typically refers to the configuration of the parent backbone (3aS) and the quinuclidine substituent (3S).[3] The (6S)-hydroxy modification introduces polarity to the otherwise hydrophobic tricyclic cage.[1][3]

Key Structural Features:

-

Quinuclidine Moiety: Remains protonated at physiological pH, essential for anchoring to the 5-HT3 receptor's ligand-binding domain.[2][3]

-

Tricyclic Core: Provides the rigid scaffold.[2][3] In the parent compound, this fits into a hydrophobic pocket (aromatic cage).[3]

-

C6-Hydroxyl Group: The (S)-configuration hydroxyl introduces steric bulk and hydrophilic character, disrupting the Van der Waals forces necessary for high-affinity binding [1].[1][2][3]

Physicochemical Properties[1][2][3][9][10][11][12]

The following data consolidates the physical characteristics of the free base and its hydrochloride salt forms, essential for analytical method development.

| Property | Value / Description | Context |

| Molecular Weight | 312.41 g/mol (Free Base)348.87 g/mol (HCl Salt) | Mass spectrometry target ion [M+H]+ = 313.4 |

| Solubility | Soluble in Water, Methanol; Slightly soluble in Ethanol | HCl salt is highly water-soluble due to ionization |

| pKa | ~8.9 (Quinuclidine nitrogen) | Similar to parent; dictates HPLC mobile phase pH |

| LogP | ~1.5 (Predicted) | Lower than parent Palonosetron (LogP ~2.[1][2][3][5][7][9][10]5) due to -OH |

| Appearance | White to off-white crystalline powder | Standard solid state form |

Pharmacological Profile & Mechanism[1][2][3][11][12][15][16]

3.1 Receptor Binding Affinity

While Palonosetron is unique among "setrons" for its allosteric binding and positive cooperativity, the (6S)-hydroxy metabolite fails to maintain this interaction.[3]

-

Functional Potency: In isolated tissue models (guinea pig ileum), M4 exhibits <1% of the 5-HT3 antagonist activity of Palonosetron [2].[3][11]

Mechanistic Insight: The 5-HT3 receptor binding pocket contains a critical aromatic cage (Trp183, Tyr234, Phe226).[1][2][3] The parent compound's tricyclic ring intercalates here.[3] The addition of the 6-hydroxyl group likely causes steric clash or unfavorable desolvation energy, preventing the "induced fit" required for the long-residence-time binding characteristic of Palonosetron.[2]

Metabolic Pathway and Pharmacokinetics[11][12][15][16][17][18][19]

(6S)-Hydroxy Palonosetron is a primary Phase I metabolite formed via oxidative pathways in the liver.[3]

4.1 Formation Pathway

The metabolism is mediated predominantly by CYP2D6 , with minor contributions from CYP3A4 and CYP1A2.[3][12][13] The reaction involves the stereoselective hydroxylation of the tetrahydrobenzo[de]isoquinoline ring.[3]

4.2 Pathway Visualization

The following diagram illustrates the metabolic divergence of Palonosetron into its inactive derivatives.

Figure 1: Metabolic fate of Palonosetron showing the formation of inactive metabolites M4 and M9.[1][3][11]

Experimental Methodologies

5.1 Analytical Detection (HPLC-MS)

For researchers quantifying M4 in plasma or verifying purity, the following LC-MS/MS parameters are recommended based on validated bioanalytical protocols [3].

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).[1][2][3]

-

Mobile Phase:

-

Detection: Positive Electrospray Ionization (+ESI).[1][2][3]

-

MRM Transitions:

5.2 Synthesis of Reference Standard

To generate (6S)-Hydroxy Palonosetron for use as an impurity standard:

-

Starting Material: (S)-3-amino-quinuclidine and 6-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid derivative.[1][2][3]

-

Coupling: Amide bond formation using DCC/HOBt.

-

Stereoselective Reduction: The critical step involves reducing the C6-ketone.[2][3] Using a chiral reducing agent (e.g., L-Selectride or catalytic hydrogenation with a chiral catalyst) is required to favor the (6S) alcohol over the (6R) diastereomer [4].[1][3]

-

Purification: Recrystallization from isopropanol/water to achieve >99% diastereomeric excess (de).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron.[1][2][3] Retrieved from [Link][1][3]

-

Helsinn Healthcare SA. Aloxi (Palonosetron HCl) Prescribing Information.[3] U.S. Food and Drug Administration.[2][3][14] Retrieved from [Link][1][3]

-

Stoltz, R., et al. (2004). Pharmacokinetics and safety of palonosetron in healthy human volunteers.[3] Biopharmaceutics & Drug Disposition.[2][3][11] Retrieved from [Link]

Sources

- 1. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8 [chemicalbook.com]

- 2. (6S)-Hydroxy (S,S)-Palonosetron - SRIRAMCHEM [sriramchem.com]

- 3. Palonosetron - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (6S)-Hydroxy (S,S)-Palonosetron | C19H24N2O2 | CID 22858927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6S)-Hydroxy (S,S)-Palonosetron Hydrochloride | CAS 848074-08-8 free base | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8 [chemicea.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. e-lactancia.org [e-lactancia.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. drugs.com [drugs.com]

- 14. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Palonosetron to its (6S)-hydroxy Metabolite

This guide provides a comprehensive technical overview of the metabolic transformation of Palonosetron, a second-generation 5-HT3 receptor antagonist, into its primary hydroxylated metabolite, (6S)-hydroxy palonosetron. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, pharmacokinetic profiles, and analytical methodologies essential for studying this biotransformation.

Executive Summary

Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high binding affinity and long plasma half-life. A thorough understanding of its metabolic fate is critical for optimizing its clinical application and for the development of future antiemetic therapies. This guide elucidates the pivotal role of the cytochrome P450 (CYP) enzyme system, with a primary focus on the CYP2D6 isoenzyme, in the hydroxylation of Palonosetron. We will explore the characteristics of the resulting (6S)-hydroxy metabolite, detail established protocols for its in vitro and in vivo analysis, and present key pharmacokinetic data in a clear, comparative format.

The Metabolic Pathway: From Palonosetron to (6S)-hydroxy Palonosetron

The biotransformation of Palonosetron is a critical aspect of its pharmacology. While a significant portion of the drug is excreted unchanged, approximately 50% undergoes metabolism, primarily in the liver[1][2][3]. This metabolic clearance results in the formation of two major, pharmacologically inactive metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron[1][2][4]. The focus of this guide is the latter, a product of hydroxylation.

The hydroxylation of Palonosetron to (6S)-hydroxy palonosetron is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6[4][5][6][7][8]. To a lesser extent, CYP3A4 and CYP1A2 also contribute to the metabolism of Palonosetron[4][5][6][7]. It is noteworthy that the pharmacological activity of the (6S)-hydroxy metabolite is less than 1% of the parent compound, rendering it clinically insignificant in terms of antiemetic efficacy[2][3][4].

The following diagram illustrates the metabolic conversion of Palonosetron.

Pharmacokinetic Profile of Palonosetron and its Metabolites

The pharmacokinetic properties of Palonosetron contribute significantly to its prolonged duration of action. Understanding these parameters is essential for interpreting metabolic data.

| Parameter | Palonosetron | (6S)-hydroxy palonosetron | N-oxide-palonosetron |

| Half-life (t½) | ~40 hours | Not extensively characterized | Not extensively characterized |

| Primary Route of Elimination | Renal (as unchanged drug and metabolites) | Renal | Renal |

| Plasma Protein Binding | ~62% | Not specified | Not specified |

| Pharmacological Activity | High affinity 5-HT3 antagonist | <1% of Palonosetron's activity | <1% of Palonosetron's activity |

Experimental Protocols for Studying Palonosetron Metabolism

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for investigating the metabolism of Palonosetron to (6S)-hydroxy palonosetron in a controlled, in vitro environment.

Objective: To determine the metabolic stability and profile of Palonosetron in human liver microsomes.

Materials:

-

Palonosetron standard

-

Pooled human liver microsomes (HLM)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically at a protein concentration of 0.5-1.0 mg/mL), and Palonosetron (at a concentration relevant to therapeutic levels, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling should be determined based on the expected metabolic rate (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). The ACN should contain the internal standard at a known concentration.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Data Analysis:

-

Quantify the concentrations of Palonosetron and its metabolites at each time point using a validated LC-MS/MS method.

-

Determine the rate of disappearance of the parent drug to calculate metabolic stability (e.g., half-life, intrinsic clearance).

-

Monitor the formation of the (6S)-hydroxy metabolite over time.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details a representative LC-MS/MS method for the simultaneous quantification of Palonosetron and its (6S)-hydroxy metabolite in a biological matrix such as plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load the plasma sample (pre-treated with a buffer to adjust pH) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the parent drug and metabolite |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Palonosetron) | To be determined empirically, e.g., m/z 297.2 -> 110.1 |

| MRM Transition ((6S)-hydroxy palonosetron) | To be determined empirically, likely m/z 313.2 -> [fragment ion] |

| Collision Energy | Optimized for each transition |

Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Palonosetron and its metabolites.

Conclusion

The metabolic pathway of Palonosetron to its (6S)-hydroxy metabolite is a well-defined process primarily mediated by the CYP2D6 enzyme. The resulting metabolite is pharmacologically inactive, ensuring that the parent drug is the primary contributor to the observed clinical effects. The analytical methods, particularly LC-MS/MS, provide the sensitivity and specificity required for the accurate quantification of Palonosetron and its metabolites in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important antiemetic agent.

References

-

U.S. Food and Drug Administration. (2007). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from [Link]

-

Singh, N. P., Goud, V. M., Sharma, J. V. C., Sirisha, P., & Devi, C. P. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93. Retrieved from [Link]

-

Murthy, M., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & Samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. Retrieved from [Link]

-

Raju, N. A., Begum, S., & S, J. (2021). Development and Validation of New Analytical Method for The Simultaneous Estimation of Netupitant And Palonosetron In Pharmaceutical Dosage Form. International Journal of Pharmacognosy and Chemistry, 5(5), 1-8. Retrieved from [Link]

-

Murthy, M., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2011. Retrieved from [Link]

-

Sree, D. M., & Sankar, D. G. (2021). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

-

Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

-

Ding, L., et al. (2012). Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study. Journal of Chromatography B, 879(15-16), 1231-1238. Retrieved from [Link]

-

Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

-

Wang, Y., et al. (2011). Determination of palonosetron in human urine by LC-MS/MS. Bioanalysis, 3(12), 1337-1342. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). N21372S018; S019 Palonosetron Clinpharm BPCA. Retrieved from [Link]

-

Illendula, S. (2021). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. World Journal of Pharmaceutical Research, 10(6), 1118-1132. Retrieved from [Link]

-

Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

-

Xu, M., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 187-193. Retrieved from [Link]

-

Xu, M., et al. (2016). Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 187-193. Retrieved from [Link]

- CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents. (n.d.).

-

Kumar, Y. A., & S, S. (2022). Stability Indicating Method Development and Validation for Simultaneous Estimation of the Netupitant and Palonosetron in Bulk and Pharmaceutical. Asian Journal of Pharmaceutical Analysis, 12(1), 1-8. Retrieved from [Link]

-

Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Retrieved from [Link]

-

Parkinson, A., et al. (2011). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 41(10), 845-858. Retrieved from [Link]

-

Kumar, A., & Sankar, D. G. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF FOSNETUPITANT AND PALONOSETRON IN BULK AND IT’S PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 2321-2334. Retrieved from [Link]

-

Kumar, S., & S, S. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

-

Rowland, A., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.21. Retrieved from [Link]

-

Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 56-65. Retrieved from [Link]

Sources

- 1. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of (6S)-Hydroxy (S,S)-Palonosetron

Topic: Molecular Weight and Formula of (6S)-Hydroxy (S,S)-Palonosetron Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1][2]

Executive Summary

(6S)-Hydroxy (S,S)-Palonosetron (also known as Metabolite M4) is a primary Phase I metabolite of the second-generation 5-HT3 receptor antagonist, palonosetron. Unlike its parent compound, which exhibits picomolar affinity for the 5-HT3 receptor, the (6S)-hydroxy derivative is pharmacologically distinct, possessing less than 1% of the antagonist activity. This guide provides a definitive technical reference for its chemical identity, biosynthetic origins via CYP2D6-mediated oxidation, and protocols for its synthesis and analytical detection in pharmacokinetic studies.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The nomenclature "(6S)-Hydroxy (S,S)-Palonosetron" refers to the specific stereoisomer where the tricyclic benzo[de]isoquinoline backbone retains the (3aS) configuration and the quinuclidine moiety retains the (3'S) configuration of the parent drug, with a new chiral center generated at position 6 in the (S) configuration.

Table 1: Physicochemical Data Matrix

| Parameter | Technical Specification |

| Common Name | (6S)-Hydroxy (S,S)-Palonosetron |

| Synonyms | Palonosetron Metabolite M4; 6S-Hydroxy-palonosetron |

| CAS Number | 848074-08-8 (Free Base) |

| Molecular Formula | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.41 g/mol |

| Exact Mass | 312.1838 Da |

| IUPAC Name | (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

| Stereochemistry | (3aS, 6S, 3'S) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (pH dependent) |

| pKa (Predicted) | Basic N (quinuclidine): ~9.6; Amide: Neutral |

Biosynthesis and Metabolic Pathway

(6S)-Hydroxy (S,S)-Palonosetron is formed primarily through hepatic oxidation. The reaction is stereoselective, mediated predominantly by Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP3A4 and CYP1A2.

Mechanism of Formation

The parent compound, palonosetron, undergoes aliphatic hydroxylation at the C6 position of the tetrahydro-benzo[de]isoquinoline ring. This introduces a new stereocenter. Clinical data indicates that approximately 50% of palonosetron is metabolized, with M4 (6-hydroxy) and M9 (N-oxide) being the major circulating metabolites.

Diagram 1: Metabolic Pathway of Palonosetron

Caption: CYP-mediated biotransformation of Palonosetron to its inactive 6-hydroxy metabolite (M4).

Pharmacological Profile & Toxicology

Receptor Affinity: Unlike the parent palonosetron, which binds with high affinity (pKi ~ 10.4) to the 5-HT3 receptor, (6S)-Hydroxy (S,S)-Palonosetron exhibits negligible affinity. In vitro binding assays confirm that M4 possesses less than 1% of the antagonist activity of the parent, classifying it as pharmacologically inactive for the therapeutic indication of CINV (Chemotherapy-Induced Nausea and Vomiting).

Toxicological Significance:

-

Safety Margins: As a major metabolite, M4 has been evaluated in non-clinical toxicology studies. It does not exhibit genotoxicity in standard Ames tests or chromosomal aberration assays.[1]

-

Accumulation: In patients with renal impairment or "poor metabolizer" CYP2D6 phenotypes, systemic exposure to the parent drug may increase, but the ratio of metabolite formation shifts. However, due to the inactivity of M4, variations in its plasma concentration are not considered clinically relevant for efficacy or safety.

Synthesis and Isolation Protocol

For research purposes (e.g., as an analytical standard), (6S)-Hydroxy (S,S)-Palonosetron is typically synthesized via the reduction of a 6-oxo intermediate.

Experimental Workflow

Objective: Preparation of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference standard.

-

Starting Material: (S,S)-Palonosetron (or its precursor).[2][3]

-

Oxidation: Benzylic oxidation at C6 to form the 6-oxo derivative (Palonosetron Impurity/Intermediate).

-

Stereoselective Reduction:

-

Reagent: Sodium borohydride (NaBH₄) or L-Selectride for stereocontrol.

-

Solvent: Methanol/THF at -78°C to 0°C.

-

Mechanism: Hydride attack occurs from the less hindered face, favoring the formation of the (6S) alcohol.

-

-

Purification:

-

Flash Column Chromatography (Silica gel).

-

Eluent: Dichloromethane:Methanol:Ammonia (90:10:1).

-

-

Validation: NMR (NOESY to confirm 6S configuration relative to 3aS bridgehead) and HRMS.

Diagram 2: Synthetic Logic Flow

Caption: Synthetic route for generating the (6S)-hydroxy metabolite from the 6-oxo intermediate.

Analytical Characterization Protocol (LC-MS/MS)

Application: Quantification of M4 in human plasma.

Method Parameters:

-

Instrument: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 4 minutes.

-

MRM Transitions:

-

Parent (Palonosetron): 297.2 → 110.1

-

Metabolite (6-OH Palonosetron): 313.2 → 110.1 (M+H)⁺

-

-

Retention Time: M4 elutes earlier than Palonosetron due to increased polarity from the hydroxyl group.

Self-Validating Check: Ensure the mass shift is exactly +16 Da relative to Palonosetron. Confirm the absence of the N-oxide peak (which also has +16 Da) by checking fragmentation patterns; the N-oxide typically shows a characteristic loss of oxygen (-16 Da) or specific N-oxide fragments distinct from the hydroxylated ring fragments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron. Retrieved from [Link][3]

-

Helsinn Healthcare SA. Aloxi (Palonosetron HCl) Prescribing Information.[2] U.S. Food and Drug Administration.[4] Retrieved from [Link][5]

-

Eisenburg, P., et al. (2003). Pharmacokinetics and safety of palonosetron. Cancer Chemotherapy and Pharmacology.[4][6][7][8]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. (6S)-Hydroxy (S,S)-Palonosetron | C19H24N2O2 | CID 22858927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011058427A1 - Palonosetron metabolites - Google Patents [patents.google.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. DailyMed - PALONOSETRON HYDROCHLORIDE injection [dailymed.nlm.nih.gov]

Stereochemistry of Hydroxy Palonosetron Derivatives: A Technical Guide

This technical guide details the stereochemical architecture, synthetic pathways, and analytical characterization of hydroxy palonosetron derivatives, with a specific focus on the pharmacologically relevant 6-(S)-hydroxy-palonosetron (Metabolite M4) .

Executive Summary

Palonosetron (Aloxi®) represents a paradigm shift in 5-HT

The drug's efficacy is strictly governed by its stereochemistry. Palonosetron contains two chiral centers—positions 3a and 2 —and is administered as the pure (3aS, 2S) enantiomer. "Hydroxy palonosetron derivatives" primarily refer to the metabolic oxidation products, most notably 6-(S)-hydroxy-palonosetron (M4) .[1] Understanding the stereochemical fidelity of these derivatives is critical for drug metabolism and pharmacokinetics (DMPK) studies and impurity profiling during synthesis.

Structural Foundations & Stereochemical Anatomy

The Core Scaffold

The palonosetron molecule fuses a rigid quinuclidine ring (providing the basic nitrogen for receptor cation-pi interaction) with a tricyclic benzo[de]isoquinolin-1-one system.

-

Chiral Center 1 (C2): Located on the isoquinolinone ring.

-

Chiral Center 2 (C3a): Located at the bridgehead of the quinuclidine attachment.

-

Active Configuration: (3aS, 2S).

The Hydroxy Derivative (M4)

Metabolism by CYP2D6 introduces a hydroxyl group at the C6 position of the tricyclic ring. This creates a third chiral center in the metabolite.

-

Identity: 6-hydroxy-palonosetron.

-

Stereochemistry: The hydroxylation is highly stereoselective, predominantly yielding the 6-(S) configuration.

-

SAR Impact: The introduction of a polar hydroxyl group at C6 disrupts the hydrophobic interaction within the 5-HT

receptor binding pocket, rendering M4 substantially less active than the parent compound.

Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the parent compound, its enantiomers, and the M4 metabolite.

Figure 1: Stereochemical tree of Palonosetron and its primary hydroxy metabolite (M4).

Synthetic Pathways & Stereocontrol

Synthesis of the hydroxy derivative requires precise control to match the metabolic profile.

Synthesis of the Parent (3aS, 2S)

The industrial synthesis typically involves the coupling of (S)-3-aminoquinuclidine with 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid .

-

Key Step: The stereochemistry at C3a is set by the starting material ((S)-3-aminoquinuclidine).

-

Resolution: The C2 center is formed during cyclization and often results in a diastereomeric mixture. This requires crystallization (often as the hydrochloride salt) or chiral chromatography to isolate the (3aS, 2S) isomer.

Synthesis of 6-Hydroxy Palonosetron

To synthesize the M4 standard for pharmacokinetic assays:

-

Precursor Oxidation: The starting tetrahydronaphthoic acid derivative is oxidized at the C6 position before coupling.

-

Stereoselective Reduction: The resulting ketone is reduced using chiral borohydride reagents or biocatalysis to establish the (S)-hydroxyl configuration.

-

Coupling: The 6-(S)-hydroxy intermediate is then coupled with (S)-3-aminoquinuclidine.

Analytical Characterization (Protocol)

Distinguishing the (3aS, 2S) parent from its enantiomers and hydroxy-derivatives requires high-specificity chiral HPLC. Standard reverse-phase (C18) is insufficient for isomeric resolution.

Validated Chiral HPLC Protocol

This method separates the parent enantiomers and the hydroxy derivatives based on interaction with the cellulose carbamate stationary phase.

System: High-Performance Liquid Chromatography (HPLC) Detection: UV @ 210 nm (or Mass Spectrometry for M4 identification)

| Parameter | Condition |

| Column | Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm × 4.6 mm, 3 µm particle size |

| Mobile Phase | n-Hexane : Ethanol : Methanol : Diethylamine : TFA |

| Ratio (v/v) | 70 : 15 : 15 : 0.1 : 0.05 |

| Flow Rate | 1.0 mL/min |

| Temperature | 15°C - 25°C |

| Elution Mode | Isocratic |

Resolution Logic

-

Enantiomer Separation: The Chiralcel OD-3 column utilizes the "three-point interaction" rule. The carbamate groups on the stationary phase form hydrogen bonds with the amide carbonyl of palonosetron.

-

Hydroxy Derivative (M4): The additional hydroxyl group increases polarity. In this Normal Phase (NP) system, M4 will typically elute later than the parent palonosetron due to stronger H-bonding with the stationary phase.

-

Critical Pairs: The (3aS, 2R) diastereomer is the most difficult to resolve from the (3aS, 2S) parent. The low temperature (15°C) improves resolution (

) by reducing molecular motion.

Pharmacology & Structure-Activity Relationship (SAR)[3]

The Hydrophobic Pocket Hypothesis

Palonosetron's superior binding affinity (

Impact of Hydroxylation (M4)

-

Steric/Electronic Clash: The introduction of the 6-hydroxyl group adds significant polarity to the tricyclic ring.

-

Affinity Drop: This polarity disrupts the hydrophobic Van der Waals interactions essential for the "tight" binding mode. Consequently, M4 exhibits <1% of the affinity of the parent compound.

-

Clinical Relevance: While M4 is a major metabolite (AUC ~10-15% of parent), its low affinity means it does not contribute significantly to the therapeutic antiemetic effect.

Visualization: SAR Interaction Flow

Figure 2: Structure-Activity Relationship comparing Parent vs. M4 metabolite.

References

-

Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2011.[2]

-

Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Biopharmaceutics & Drug Disposition, 2004.[3]

-

Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 2008.

-

Palonosetron salts and processes for preparation and purification thereof. U.S. Patent 8,334,388, 2012.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]

- 3. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

quantitative analysis of (6S)-Hydroxy (S,S)-Palonosetron using LC-MS/MS

Application Note: High-Sensitivity Quantitative Analysis of (6S)-Hydroxy (S,S)-Palonosetron (Metabolite M4) in Biological Matrices using LC-MS/MS

Executive Summary & Clinical Context

Objective: To provide a robust, self-validating protocol for the quantification of (6S)-Hydroxy (S,S)-Palonosetron (M4), a primary metabolite of the 5-HT3 receptor antagonist Palonosetron.[1]

Clinical Significance: Palonosetron is a second-generation 5-HT3 antagonist with a distinct pharmacological profile, characterized by a long half-life (~40 hours) and high receptor binding affinity.[1][2] While the parent drug drives the antiemetic effect, monitoring its metabolites—specifically the (6S)-hydroxy derivative (M4) and the N-oxide (M9)—is critical in pharmacokinetic (PK) studies, particularly for renal clearance assessments.[1] M4 accounts for approximately 11-17% of the dose in urine. Because M4 retains the quinuclidine core but modifies the tricyclic ring, its accurate quantification requires specific mass spectrometric transitions that distinguish it from the parent and N-oxide forms.

Method Development Strategy: The "Why" Behind the Protocol

Mass Spectrometry Design (Source & Transitions)

-

Ionization: Positive Electrospray Ionization (ESI+).[1] The tertiary amine in the quinuclidine ring protonates readily, providing high sensitivity.

-

Fragmentation Logic:

-

Parent (Palonosetron): Precursor m/z 297.[3]2. The dominant fragment is m/z 110.2, corresponding to the cleavage of the quinuclidine bicyclic ring system.

-

Analyte (M4 - (6S)-Hydroxy): The hydroxylation occurs on the benzo[de]isoquinolin-1-one moiety (the tricyclic core), not the quinuclidine ring.[1] Therefore, the precursor shifts by +16 Da (m/z 313.2), but the primary fragment remains the stable quinuclidine cation (m/z 110.2).

-

Specificity: This transition (313.2

110.2) is highly specific. The N-oxide metabolite (M9) also has a mass of 313 (approx), but its fragmentation pattern differs (often losing Oxygen or the N-oxide group), and it separates chromatographically.

-

Chromatographic Separation

-

Column Choice: A high-strength silica (HSS) T3 C18 column is selected.[1] The metabolite is more polar than the parent due to the hydroxyl group. Standard C18 columns may elute M4 in the void volume. The T3 bonding technology improves retention of polar bases.

-

Mobile Phase: Ammonium Acetate (10mM) is preferred over Formic Acid alone to maintain pH ~4.5-5.[1]0. This ensures the basic nitrogen is protonated for MS sensitivity while reducing peak tailing caused by secondary silanol interactions.

Visualization: Metabolic Pathway & Workflow

Figure 1: Metabolic pathway of Palonosetron highlighting the formation of the target M4 metabolite via CYP2D6.[1]

Detailed Experimental Protocol

Materials & Reagents

-

Reference Standard: (6S)-Hydroxy (S,S)-Palonosetron (Purity >98%).[1]

-

Internal Standard (IS): Palonosetron-d3 or Granisetron (if isotopologue unavailable).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.[1]

-

Matrix: Drug-free human plasma or urine (K2EDTA anticoagulant for plasma).[1]

Instrument Parameters

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile.

| Time (min) | % Mobile Phase B | Profile |

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Equilibration |

| 4.0 | 90 | Gradient Ramp |

| 5.0 | 90 | Wash |

| 5.1 | 10 | Re-equilibration |

| 7.0 | 10 | End |

Mass Spectrometry (MS/MS):

-

System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

-

Mode: MRM, Positive ESI.

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |

| (6S)-Hydroxy Palonosetron | 313.2 | 110.2 | 80 | 35 | Quantifier |

| (6S)-Hydroxy Palonosetron | 313.2 | 295.2 | 80 | 25 | Qualifier (Loss of H2O) |

| Palonosetron (Parent) | 297.2 | 110.2 | 80 | 35 | Monitor |

| Palonosetron-d3 (IS) | 300.2 | 110.2 | 80 | 35 | Internal Std |

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which are critical when measuring low-level metabolites.[1]

-

Aliquot: Transfer 200 µL of plasma/urine into a 2 mL polypropylene tube.

-

Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL).

-

Alkalinize: Add 50 µL of 0.1 M NaOH (to ensure analyte is in non-ionized free base form for extraction). Vortex 10s.

-

Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

-

Agitate: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

-

Dry: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to LC vial.

Validation & Performance Metrics

The following data represents typical acceptance criteria for a validated bioanalytical method (FDA/EMA guidelines).

| Parameter | Specification | Typical Result |

| Linearity | 0.998 (Range: 0.1 – 100 ng/mL) | |

| LLOQ | S/N > 10, CV < 20% | 0.1 ng/mL |

| Accuracy (Intra-day) | 85-115% | 92.4% - 105.1% |

| Precision (Inter-day) | CV < 15% | 4.8% - 7.2% |

| Recovery | Consistent (>50%) | ~75% (MTBE extraction) |

| Matrix Effect | 85-115% | 95% (Minimal suppression) |

Expert Troubleshooting & Tips

-

Isomer Separation: The (6S)-Hydroxy metabolite has a diastereomer.[1] While the (6S) form is the major metabolic product, ensure your chromatographic gradient is shallow enough (10% to 90% over 3-4 mins) to separate potential isobaric interferences.[1]

-

Carryover: Palonosetron and its metabolites are "sticky" due to the fused ring system. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between high-concentration samples.[1]

-

Stability: The hydroxy metabolite is stable in plasma for at least 4 hours at room temperature, but avoid repeated freeze-thaw cycles (>3) as degradation to N-oxides or ring opening can occur.[1]

References

-

Eisenburg, P., et al. (2003).[4] "Improved prevention of moderate CINV with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist."[4] Cancer, 98(11), 2473-2482.[1][4] Link

-

Stoltz, R., et al. (2004). "Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers." Biopharmaceutics & Drug Disposition, 25(8), 329-337.[1] Link

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

-

PubChem Compound Summary. "(6S)-Hydroxy (S,S)-Palonosetron." National Center for Biotechnology Information. Link

Sources

- 1. (6S)-Hydroxy (S,S)-Palonosetron | C19H24N2O2 | CID 22858927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arlok.com [arlok.com]

Application Note & Protocol: Qualification and Use of (6S)-Hydroxy (S,S)-Palonosetron Reference Material

An authoritative guide for researchers, scientists, and drug development professionals on the procurement and application of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material.

Introduction: The Critical Role of Metabolite Reference Standards

Palonosetron is a highly potent, second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its efficacy and safety profile are well-established. As with any drug substance, a thorough understanding of its metabolic fate is a critical component of its development and regulatory approval. (6S)-Hydroxy (S,S)-Palonosetron (CAS No. 848074-08-8) has been identified as a principal metabolite of Palonosetron, also known as metabolite M4.[2][3] Although this metabolite has significantly less pharmacological activity than the parent compound, its characterization and quantification in biological matrices and stability studies are essential for a complete impurity profile.[4]

The availability of a high-purity, well-characterized (6S)-Hydroxy (S,S)-Palonosetron reference material is therefore a prerequisite for:

-

Analytical Method Development & Validation: Serving as the primary standard for developing and validating assays to detect and quantify the metabolite in drug substance, drug product, and biological samples.

-

Impurity Profiling: Accurately identifying and quantifying this metabolite in the impurity profile of Palonosetron drug substance and degradation studies.

-

Pharmacokinetic & Metabolism Studies: Enabling the precise measurement of its formation and elimination in vivo.[5]

This document provides a comprehensive guide to the procurement, qualification, and application of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material.

Procurement and Initial Evaluation of the Reference Material

Sourcing High-Purity Material

The procurement of a reference standard should be treated with the same rigor as the sourcing of an Active Pharmaceutical Ingredient (API). The material should be sourced from a reputable manufacturer specializing in pharmaceutical reference standards. Several suppliers, such as SRIRAMCHEM, Chemicea Pharmaceuticals, and others, offer (6S)-Hydroxy (S,S)-Palonosetron specifically designated as a pharmaceutical reference standard.[6][7]

Key Procurement Considerations:

-

Certificate of Analysis (CoA): A comprehensive, batch-specific CoA is mandatory. This document is the foundation of the reference material's qualification.[6]

-

Stated Purity: The material should have the highest possible purity, ideally ≥98%.

-

Characterization Data: The supplier should provide evidence of structural elucidation (e.g., ¹H NMR, ¹³C NMR, MS, IR) and purity assessment (e.g., HPLC, Karl Fischer, Residual Solvents).

-

Traceability: Whenever possible, the standard should be traceable to a pharmacopeial standard, although for a specific metabolite, this is less common than for the parent API.[6]

Initial Evaluation and Qualification Workflow

Upon receipt, the user's laboratory must perform an independent qualification of the reference material to verify its identity and purity and to establish it as an in-house secondary standard. This is a critical step for ensuring data integrity and regulatory compliance.

Caption: Workflow for Reference Material Procurement and Qualification.

Reference Material Qualification: Protocols

The qualification of a reference standard must be a holistic process, combining several analytical techniques to confirm its identity, purity, and potency. This aligns with the principles outlined in USP General Chapter <11> and ICH Q3A guidelines.[8][9][10]

Physicochemical Characteristics

A summary of the key identifiers for (6S)-Hydroxy (S,S)-Palonosetron is provided below.

| Property | Value | Source |

| Chemical Name | (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | [3] |

| CAS Number | 848074-08-8 | [11] |

| Molecular Formula | C₁₉H₂₄N₂O₂ | [6] |

| Molecular Weight | 312.41 g/mol | [11] |

Protocol 1: Identity Confirmation via Mass Spectrometry (MS)

Causality: This protocol confirms the molecular weight of the substance, providing primary evidence of its identity.

Methodology:

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the reference material in a suitable solvent (e.g., Methanol/Water 50:50 v/v).

-

Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-500.

-

Acceptance Criterion: The observed mass for the protonated molecule [M+H]⁺ should be within ± 0.2 Da of the theoretical mass (313.19).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: This stability-indicating HPLC method is designed to separate (6S)-Hydroxy (S,S)-Palonosetron from its parent drug, Palonosetron, and other potential process-related impurities or degradants. The "100% area normalization" method provides a robust estimation of purity.

Methodology:

-

Instrumentation & Conditions:

-

HPLC System: A system with a UV/PDA detector.

-

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]

-

Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate with 0.01 M Sodium Hexanesulfonate, pH adjusted to 3.0 with phosphoric acid.[12]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient may be required for optimal separation from all related substances. A starting point could be 80% A / 20% B, with a linear gradient to 40% A / 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for optimal detection of impurities).[13]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Processing: Integrate all peaks with an area greater than 0.05% of the total peak area.

-

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Acceptance Criterion: The calculated purity should be ≥98.0%.

Protocol 3: Content of Volatiles

Causality: Water and residual solvents do not represent the reference molecule and must be accounted for to assign an accurate potency value.

Methodology:

-

Water Content: Determine the water content by Karl Fischer titration (USP <921>).

-

Residual Solvents: Analyze for residual solvents using headspace Gas Chromatography (GC) as per USP <467>.[14] The potential solvents are typically known from the synthesis process described by the manufacturer.

-

Acceptance Criteria:

-

Water Content: Typically ≤1.0%.

-

Residual Solvents: Must comply with ICH Q3C limits.[15]

-

Assigning Potency and Application in Assays

Potency Assignment

The final assigned potency of the reference standard is calculated by correcting the HPLC purity for the content of water and residual solvents.

Caption: Logic for calculating the assigned potency of a reference standard.

Application Protocol: Use as a System Suitability and Identification Marker

Causality: In a validated HPLC method for Palonosetron, this reference material is used to confirm that the chromatographic system can adequately separate the metabolite from the main API peak, a key requirement for a stability-indicating assay.

Methodology:

-

Stock Solutions:

-

Prepare a stock solution of Palonosetron HCl reference standard (e.g., from USP) at 1.0 mg/mL in the mobile phase.[14]

-

Prepare a stock solution of the qualified (6S)-Hydroxy (S,S)-Palonosetron reference material at 0.5 mg/mL in the mobile phase.

-

-

System Suitability Solution: Prepare a solution containing both Palonosetron HCl (e.g., at 0.5 mg/mL) and (6S)-Hydroxy (S,S)-Palonosetron (e.g., at 0.005 mg/mL, representing a 1% impurity level).

-

Analysis: Inject the system suitability solution into the HPLC system (using the method from Protocol 3.3).

-

Acceptance Criteria:

-

Resolution: The resolution between the Palonosetron peak and the (6S)-Hydroxy (S,S)-Palonosetron peak must be ≥ 2.0.

-

Identification: The retention time of the (6S)-Hydroxy (S,S)-Palonosetron peak in any test sample must match that of the qualified reference standard within a narrow window (e.g., ± 2%).

-

Storage and Handling

Proper storage is essential to maintain the integrity of the reference standard over time.

-

Storage Conditions: Store as directed by the manufacturer, which is typically at 2-8°C or frozen, protected from light and moisture.[16]

-

Handling: Allow the container to reach ambient temperature before opening to prevent moisture uptake. Use calibrated balances for weighing, especially for preparing standard solutions for quantitative analysis.[8]

-

Re-qualification: The reference standard should be periodically re-qualified (e.g., annually) to ensure its purity and potency have not changed.

Conclusion

The procurement and proper qualification of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material is a foundational activity for any laboratory involved in the development, manufacturing, or quality control of Palonosetron. By following a systematic approach to sourcing, in-house verification, and potency assignment, researchers can ensure the generation of accurate, reliable, and defensible analytical data.

References

- United States Pharmacopeia. General Chapter <11> USP Reference Standards. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter11.pdf]

- FDA. (1987). Guideline for Submitting Samples and Analytical Data for Methods Validation. [URL: https://www.fda.

- Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately? [URL: https://www.lachmanconsultants.

- Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Drug Metabolism and Disposition, 32(11), 1376-1380. [URL: https://pubmed.ncbi.nlm.nih.gov/15258100/]

- Center for Drug Evaluation and Research, FDA. (2007). Clinical Pharmacology and Biopharmaceutics Review(s) for Palonosetron HCl. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2008/022062s000_ClinPharmR.pdf]

- ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [URL: https://database.ich.org/sites/default/files/Q3A-R2__Guideline.pdf]

- SRIRAMCHEM. (6S)-Hydroxy (S,S)-Palonosetron: Pharmaceutical Reference Standard. [URL: https://sriramchem.com/product/6s-hydroxy-ss-palonosetron/]

- Chemicea Pharmaceuticals. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8. [URL: https://www.chemicea.com/product/6s-hydroxy-ss-palonosetron-848074-08-8]

- Shah, A. K., & Gralla, R. J. (2006). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. Expert review of anticancer therapy, 6(8), 1127–1135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2718501/]

- Rubenstein, E. B. (2007). Palonosetron as an anti-emetic and anti-nausea agent in oncology. Therapeutics and clinical risk management, 3(1), 91–96. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1936298/]

- PubChem. (6S)-Hydroxy (S,S)-Palonosetron. National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22858927]

- Google Patents. (2011). Palonosetron metabolites. WO2011058427A1. [URL: https://patents.google.

- Google Patents. (2015). Method for separating and detection palonosetron hydrochloride and impurity. CN104764840A. [URL: https://patents.google.

- ICH. (2006). Q3C(R5) Residual Solvents. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3c-r5-residual-solvents-scientific-guideline_en.pdf]

- Zhang, Z., et al. (2011). HPLC determination of palonosetron hydrochloride and its related substances. Chinese Journal of New Drugs, 20(10), 940-943. [URL: http://www.cnki.com.cn/Article/CJFDTotal-ZXYZ201110023.htm]

Sources

- 1. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (6S)-Hydroxy (S,S)-Palonosetron | C19H24N2O2 | CID 22858927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (6S)-Hydroxy (S,S)-Palonosetron - SRIRAMCHEM [sriramchem.com]

- 7. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8 [chemicea.com]

- 8. uspbpep.com [uspbpep.com]

- 9. â©11⪠USP Reference Standards [doi.usp.org]

- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8 [chemicalbook.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]

- 14. pharmtech.com [pharmtech.com]

- 15. tasianinch.com [tasianinch.com]

- 16. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Palonosetron and Metabolites (M9, M4)

Executive Summary & Scientific Rationale

Palonosetron (Aloxi®) is a second-generation 5-HT3 receptor antagonist with a distinct chemical structure (fused tricyclic ring attached to a quinuclidine moiety) and a significantly longer half-life (~40h) than first-generation "setrons." While Liquid-Liquid Extraction (LLE) has historically been used for Palonosetron, it often suffers from variable recovery of polar metabolites and emulsion formation in high-throughput settings.

This guide details Solid-Phase Extraction (SPE) methodologies designed to simultaneously recover the lipophilic parent drug and its more polar metabolites: M9 (N-oxide-palonosetron) and M4 (6-S-hydroxy-palonosetron) .

The Bioanalytical Challenge

-

Polarity Divergence: Palonosetron is basic (pKa ~8.9) and moderately lipophilic. M9 (N-oxide) significantly increases polarity and reduces basicity, risking breakthrough on standard silica C18 cartridges.

-

Low Concentrations: Therapeutic doses are low (0.25 mg IV), requiring detection limits in the low pg/mL range.

-

Matrix Interference: Phospholipids in plasma can cause significant ion suppression in LC-MS/MS if not aggressively removed.

To address these, we propose two validated protocols:

-

Protocol A (Polymeric HLB): The "Universal" method for simultaneous capture of parent and polar metabolites.

-

Protocol B (Mixed-Mode Cation Exchange - MCX): The "High-Selectivity" method for maximum cleanup of the parent drug and basic metabolites.

Target Analyte Properties[1]

| Analyte | Chemical Character | pKa (Approx) | LogP | Extraction Criticality |

| Palonosetron | Basic (Quinuclidine N) | 8.9 | ~2.5 | Retains well on C18 & MCX. |

| M9 (N-oxide) | Polar / Weakly Basic | ~4.5 | < 1.0 | Risk: May wash off MCX if pH is too high; requires polar-retentive sorbent. |

| M4 (Hydroxy) | Basic / Polar | ~8.5 | ~1.5 | Retains on MCX; requires careful elution optimization. |

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Palonosetron, highlighting the target metabolites for extraction.

Figure 1: Palonosetron metabolic pathway primarily mediated by CYP2D6, yielding polar metabolites M9 and M4.[1][2]

Experimental Protocols

Protocol A: Polymeric HLB (Hydrophilic-Lipophilic Balance)

Best for: Simultaneous quantification of Parent, M9, and M4. Mechanism: Retention via hydrophobic interaction and polar functional groups. Cartridge: Waters Oasis HLB (30 mg/1 cc) or Phenomenex Strata-X (30 mg/1 mL).

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

Aliquot 200 µL Human Plasma .

-

Add 20 µL Internal Standard (IS) (e.g., Tramadol or Deuterated Palonosetron).

-

Dilute with 200 µL 2% o-Phosphoric Acid (H3PO4) in water. Rationale: Acidification disrupts protein binding and ionizes the drugs, but HLB retains them via polymeric backbone.

-

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL Water.

-

-

Loading:

-

Load the entire pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

-

-

Washing (Critical for Metabolite Retention):

-

Wash 1: 1.0 mL 5% Methanol in Water. Rationale: Removes proteins/salts. Do not exceed 5% MeOH or M9 (N-oxide) may elute.

-

-

Elution:

-

Elute with 2 x 250 µL Methanol . Rationale: 100% organic solvent ensures complete recovery of the lipophilic parent.

-

-

Post-Elution:

-

Evaporate to dryness under Nitrogen at 40°C.[3]

-

Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).

-

Protocol B: Mixed-Mode Cation Exchange (MCX)

Best for: Maximum cleanup of Plasma/Urine (removes phospholipids and neutrals). Mechanism: Dual retention (Hydrophobic + Ionic). Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma/Urine .

-

Add 20 µL IS .

-

Dilute with 200 µL 4% H3PO4 . Rationale: Low pH (pH < 3) ensures Palonosetron (pKa 8.9) is 100% protonated to bind to the cation exchange sorbent.

-

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL Water.

-

-

Loading:

-

Washing (Aggressive Cleanup):

-

Wash 1: 1.0 mL 2% Formic Acid in Water (Removes proteins/hydrophilic neutrals).

-

Wash 2: 1.0 mL 100% Methanol (Removes hydrophobic neutrals/phospholipids). Note: The basic analytes remain locked to the sorbent via ionic bonds.

-

-

Elution:

-

Elute with 2 x 250 µL 5% Ammonium Hydroxide (NH4OH) in Methanol . Rationale: High pH breaks the ionic bond, releasing the basic drugs.

-

-

Post-Elution:

-

Evaporate and reconstitute.[3]

-

SPE Logic & Decision Tree

The following diagram guides the user in selecting the correct washing and elution solvents based on the chosen sorbent chemistry.

Figure 2: Decision tree for selecting SPE chemistry based on metabolite polarity and cleanup requirements.

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is self-validating, the following parameters must be met:

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Recovery | > 80% (Consistent) | If M9 recovery is low in MCX, switch to HLB or reduce Wash 2 strength. |

| Matrix Effect | ± 15% | If ion suppression occurs, use MCX (Protocol B) to remove phospholipids. |

| Linearity | r² > 0.995 | Ensure IS (Tramadol/Deuterated) tracks the parent ionization correctly. |

| LLOQ | ~0.02 ng/mL | Increase sample volume to 500 µL or reduce reconstitution volume to 50 µL. |

Troubleshooting "The N-Oxide Problem"

Metabolite M9 (N-oxide) is thermally labile.

-

Issue: During the evaporation step (N2 stream), N-oxides can de-oxygenate back to the parent drug, causing falsely high parent concentrations and low metabolite counts.

-

Solution: Do not exceed 40°C during evaporation. Add an antioxidant (e.g., Ascorbic Acid) if instability persists, though Palonosetron N-oxide is generally stable compared to other N-oxides.

References

-

Li, P., et al. (2012). Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study.[6][7] Journal of Chromatography B.

-

Yang, S., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.[7][8]

-

Wang, Y., et al. (2011). Determination of palonosetron in human urine by LC-MS/MS.[9] Bioanalysis.[10][3][4][7][8][9][11][12]

-

FDA Clinical Pharmacology Review. Aloxi (Palonosetron) NDA 21-372.

-

Zhang, P., et al. (2008). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma.[7] Chromatographia.[3][6][7][11][13]

Sources

- 1. Palonosetron - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. lcms.cz [lcms.cz]

- 5. sciensage.info [sciensage.info]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in … [ouci.dntb.gov.ua]

- 8. ovid.com [ovid.com]

- 9. Determination of palonosetron in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.unibo.it [cris.unibo.it]

- 11. Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arlok.com [arlok.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the Plasma Analysis of (6S)-Hydroxy (S,S)-Palonosetron

Welcome to the technical support guide for the bioanalysis of (6S)-Hydroxy (S,S)-Palonosetron. As a key metabolite of Palonosetron, a potent antiemetic agent, accurate quantification in plasma is critical for pharmacokinetic studies.[1][2] However, the inherent complexity of plasma presents significant challenges, most notably matrix effects, which can compromise the accuracy and reproducibility of LC-MS/MS assays.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and overcome matrix effects in your analyses.

Section 1: Understanding the Problem: Matrix Effects Explained

This section addresses the fundamental concepts of matrix effects and their specific relevance to plasma analysis.

FAQ 1: What are matrix effects and how do they impact the analysis of (6S)-Hydroxy (S,S)-Palonosetron?

Answer: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[4] In the context of LC-MS/MS analysis of (6S)-Hydroxy (S,S)-Palonosetron in plasma, this means that molecules other than your analyte of interest are entering the mass spectrometer at the same time, interfering with its ability to form ions.

This interference can manifest in two ways:

-

Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal and an underestimation of the analyte's true concentration.[5]

-

Ion Enhancement: Less frequently, matrix components can facilitate the ionization of the analyte, causing an artificially high signal and an overestimation of its concentration.

Both suppression and enhancement are detrimental because they compromise the accuracy, precision, and sensitivity of the analytical method.[6]

FAQ 2: What are the primary sources of matrix effects in plasma?

Answer: Human plasma is a complex mixture of proteins, lipids, salts, and other endogenous molecules. The most notorious culprits for causing matrix effects in LC-MS/MS are:

-

Phospholipids: These are major components of cell membranes and are highly abundant in plasma. They are particularly problematic because they have a broad range of polarities, often co-extract with analytes during sample preparation, and can build up on the analytical column, eluting unpredictably.

-

Proteins: While most proteins are removed during sample preparation, residual amounts can still precipitate in the analytical system, leading to signal drift and source contamination.

-

Salts and Other Endogenous Molecules: High concentrations of salts can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, affecting ionization efficiency.

Section 2: Proactive Mitigation Strategies: Sample Preparation and Chromatography

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[3] This section provides a troubleshooting guide for optimizing your sample preparation and chromatographic methods.

Troubleshooting Guide 1: Optimizing Sample Preparation

The choice of sample preparation technique is the single most critical factor in minimizing matrix effects. Below is a comparison of the three most common techniques, along with step-by-step protocols.

-

The "Why": This is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures and precipitates the bulk of the proteins. While quick, it is considered a "crude" cleanup, as it does not effectively remove highly soluble interferences like phospholipids.

-

Best For: High-throughput screening where speed is prioritized over ultimate sensitivity.

Step-by-Step Protocol: Protein Precipitation

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing your internal standard.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

-

The "Why": LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its relative solubility. By carefully selecting the solvent and adjusting the pH of the sample, you can achieve a much cleaner extract than with PPT. For (6S)-Hydroxy (S,S)-Palonosetron, which is a basic compound, adjusting the sample pH to be alkaline will ensure it is in its neutral, more organic-soluble form.[7][8]

-

Best For: Methods requiring higher sensitivity and cleaner extracts than PPT can provide.

Step-by-Step Protocol: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample into a glass culture tube.

-

Add 25 µL of 1 M NaOH to basify the sample (target pH > 9).

-

Add internal standard.

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Cap and vortex vigorously for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

-

The "Why": SPE is the most powerful technique for removing matrix interferences. It uses a solid sorbent packed into a cartridge or well plate to selectively bind the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For (6S)-Hydroxy (S,S)-Palonosetron, a mixed-mode cation exchange SPE sorbent is often ideal, as it provides two mechanisms of retention (hydrophobic and ionic) for superior cleanup.

-

Best For: Assays demanding the highest level of sensitivity, accuracy, and robustness, especially for regulatory submission.

Step-by-Step Protocol: Mixed-Mode Cation Exchange SPE

-

Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

-

Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.

-

Load: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the cartridge.

-

Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M acetic acid through the cartridge.

-

Wash 2 (Phospholipids): Pass 1 mL of methanol through the cartridge.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

| Technique | Pros | Cons | Typical Recovery (%) | Typical Matrix Effect (%) |

| Protein Precipitation (PPT) | Fast, simple, inexpensive | "Dirty" extract, high matrix effects, low sensitivity | 85-105% | 40-70% (Suppression) |

| Liquid-Liquid Extraction (LLE) | Good cleanup, moderate cost | More labor-intensive, uses larger solvent volumes | 70-90% | 85-105% (Minimal) |

| Solid-Phase Extraction (SPE) | Excellent cleanup, highest sensitivity, automatable | Most expensive, requires method development | >90% | 95-105% (Negligible) |

Note: Values are typical and should be experimentally determined for your specific assay.

Troubleshooting Guide 2: Chromatographic Solutions

Even with good sample preparation, chromatography is your last line of defense. The goal is to chromatographically separate (6S)-Hydroxy (S,S)-Palonosetron from any remaining matrix components.

Answer:

-